molecular formula C38H26N8Ru+2 B13128866 2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene

2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene

Cat. No.: B13128866
M. Wt: 695.7 g/mol
InChI Key: PSCXQPZPCCZIDL-UHFFFAOYSA-N
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Description

The compound “2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene” is a complex coordination compound that features a ruthenium(2+) ion coordinated with multiple nitrogen-containing heterocyclic ligands. This compound is of significant interest in the fields of coordination chemistry and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of ruthenium(2+) with the ligands 2-pyridin-2-ylpyridine and 2-quinolin-2-ylquinoline. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the ruthenium ion. The ligands are dissolved in an appropriate solvent, such as ethanol or acetonitrile, and the ruthenium precursor, often ruthenium(III) chloride, is added. The mixture is then heated under reflux conditions to facilitate the coordination reaction. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes. Substitution reactions can produce a wide range of coordination compounds with different ligands .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the nitrogen atoms of the ligands. This coordination alters the electronic properties of the ruthenium ion, enabling it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA and proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene” lies in its complex structure and the presence of multiple nitrogen-containing ligands. This complexity provides it with unique electronic and photophysical properties, making it suitable for a wide range of applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C38H26N8Ru+2

Molecular Weight

695.7 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene

InChI

InChI=1S/C18H12N2.C10H6N4.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-6H;1-8H;/q;;;+2

InChI Key

PSCXQPZPCCZIDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1.[Ru+2]

Origin of Product

United States

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